molecular formula C16H21BN2O4 B7954179 Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate

Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate

Cat. No.: B7954179
M. Wt: 316.2 g/mol
InChI Key: PQWNZNLXRKTUQA-SEYXRHQNSA-N
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Description

Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate is a specialized compound utilized in various scientific fields. Its structure comprises a pyridine ring attached to a dioxaborolane moiety, which plays a crucial role in its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate typically involves a multi-step process:

  • Formation of the Pyridine Ring: : Starting from a pyridine derivative, the ring is modified to introduce the cyano and boron-containing groups.

  • Formation of the Dioxaborolane Moiety: : Tetramethyl dioxaborolane is synthesized separately and then attached to the pyridine ring.

Key reagents include ethyl acetate, pyridine derivatives, and boron-containing compounds. Conditions often involve the use of catalysts, controlled temperatures, and an inert atmosphere to prevent unwanted reactions.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with continuous flow reactors to maintain consistent reaction conditions. Solvent recovery systems and automated monitoring are implemented to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate undergoes several types of reactions:

  • Substitution Reactions: : Frequently involving nucleophiles and electrophiles to replace functional groups.

  • Oxidation and Reduction: : Can be oxidized to higher oxidation states or reduced to simpler forms.

  • Coupling Reactions: : Especially useful in forming carbon-carbon bonds, leveraging the boron moiety.

Common reagents include strong acids, bases, and transition metal catalysts. Major products include functionalized pyridine derivatives and boron-containing analogs.

Scientific Research Applications

This compound finds use in:

  • Chemistry: : As a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Utilized in the design of molecular probes and imaging agents.

  • Medicine: : Investigated for its potential role in drug development and diagnostic assays.

  • Industry: : Employed in material science for the development of novel polymers and sensors.

Mechanism of Action

Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate interacts with biological systems through:

  • Molecular Targets: : Primarily enzymes and receptors where the boron and pyridine moieties facilitate binding.

  • Pathways Involved: : Various signal transduction pathways where it acts as a modulator of activity.

Comparison with Similar Compounds

Compared to other boron-containing compounds:

  • Uniqueness: : Its specific arrangement of cyano and boron groups enhances its stability and reactivity.

  • Similar Compounds: : Includes boronic acids, boronate esters, and other pyridine derivatives which share some functional characteristics but differ in reactivity and applications.

This compound stands out due to its versatility and the unique properties imparted by its dioxaborolane group.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12(9-18)13-8-7-11(10-19-13)17-22-15(2,3)16(4,5)23-17/h7-8,10,19H,6H2,1-5H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWNZNLXRKTUQA-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C(C#N)C(=O)OCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN/C(=C(/C#N)\C(=O)OCC)/C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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